Lipophilicity (LogP) Comparison: Ethoxy Analog Exhibits Intermediate LogP Between Methoxy and Bromo Derivatives
3-(4-Ethoxy-benzenesulfonyl)-propionic acid has a calculated LogP of 1.32 , which is intermediate between the less lipophilic methoxy analog (LogP ~0.88, extrapolated from KOWWIN estimate ) and the more lipophilic bromo analog (LogP 1.45 [1]). This positions the ethoxy derivative as a balanced lipophilic building block, potentially offering improved membrane permeability compared to the methoxy compound while maintaining better aqueous solubility than the bromo derivative.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.32 (ACD/Labs Percepta) |
| Comparator Or Baseline | Methoxy analog: ~0.88 (KOWWIN v1.67); Bromo analog: 1.45 (calculated) |
| Quantified Difference | Ethoxy LogP is +0.44 vs. methoxy; -0.13 vs. bromo |
| Conditions | Predicted values from computational models (ACD/Labs Percepta, KOWWIN, or vendor data). |
Why This Matters
LogP is a critical determinant of compound permeability and solubility; a value of 1.32 falls within the optimal range (1-3) for oral bioavailability, whereas methoxy (0.88) and bromo (1.45) analogs may exhibit suboptimal ADME properties.
- [1] Chembase.cn. (n.d.). 3-(4-bromobenzenesulfonyl)propanoic acid. ChemBase ID: 113744. View Source
